2-(Propylamino)propiophenone-d7 Hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

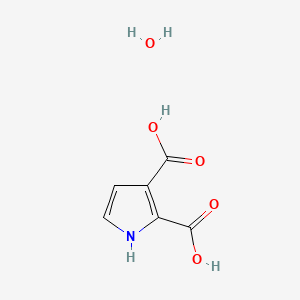

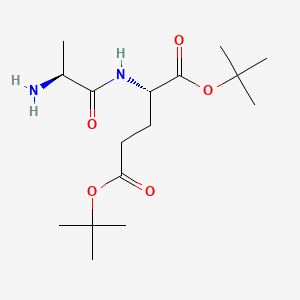

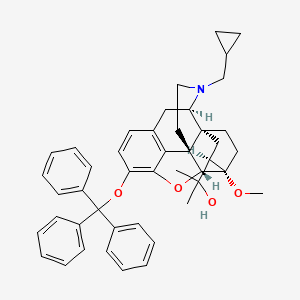

2-(Propylamino)propiophenone-d7 Hydrochloride, also known as 2-PAPP-d7 HCl, is a synthetic compound used in a variety of scientific research applications. This compound is mainly used as a reagent in organic synthesis and is used in a variety of biochemical and physiological studies. It has a molecular formula of C12H10D7NO•HCl and a molecular weight of 234.77 .

Molecular Structure Analysis

The IUPAC name for 2-(Propylamino)propiophenone-d7 Hydrochloride is 2-(1,1,2,2,3,3,3-heptadeuteriopropylamino)-1-phenylpropan-1-one hydrochloride . The InChI representation of the molecule isInChI=1S/C12H17NO.ClH/c1-3-9-13-10(2)12(14)11-7-5-4-6-8-11;/h4-8,10,13H,3,9H2,1-2H3;1H/i1D3,3D2,9D2; .

Wissenschaftliche Forschungsanwendungen

Proteomics Research

2-(Propylamino)propiophenone-d7 Hydrochloride is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound can be used to study protein interactions, modifications, and localization .

Organic Synthesis

This compound is mainly used as a reagent in organic synthesis. Organic synthesis is a method of preparation of organic compounds. It is a science based on a set of principles that allow chemists to design and synthesize structurally complex organic molecules.

Biochemical and Physiological Studies

2-(Propylamino)propiophenone-d7 Hydrochloride is used in a variety of biochemical and physiological studies. These studies can range from understanding biochemical pathways in various organisms to studying the effects of various substances on the physiology of organisms.

Synthesis and Structural Analysis

The reaction of 3-amino-2-chloropyridine with aryl isoselenocyanates resulted in the formation of hydrochlorides of 2-arylaminoselenazolo. This study highlights the potential of similar structures in the synthesis of new compounds.

Educational Applications in Organic Chemistry

A one-pot synthesis method for bupropion, a compound structurally related to 2-(Propylamino)propiophenone, has been described. This study offers insights into simpler and efficient synthesis methods that can be used in educational settings.

Spectroscopic and Molecular Docking Analysis

The structural, electronic, reactivity, and bioactivity properties of propafenone, a compound with a similar structure, have been analyzed using various spectroscopic techniques and molecular docking studies. This provides a framework for understanding the chemical and biological properties of similar compounds.

Synthesis Processes

Propafenone hydrochloride, structurally related to 2-(Propylamino)propiophenone, has been synthesized through a series of reactions starting from phenol. This study offers a methodological approach to synthesizing complex structures.

Pharmaceutical Synthesis and Activity

The synthesis of arylaminoquinoxalines, including reactions with hydrochlorides similar to 2-(Propylamino)propiophenone, demonstrates their potential use in developing antimalarial drugs. This highlights the potential of this compound in pharmaceutical synthesis and activity.

Wirkmechanismus

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-(Propylamino)propiophenone-d7 Hydrochloride involves the conversion of 2-(Propylamino)propiophenone to its deuterated form by using deuterated reagents. The deuterated product is then reacted with hydrochloric acid to obtain the final product.", "Starting Materials": [ "2-(Propylamino)propiophenone", "Deuterated reagents", "Hydrochloric acid" ], "Reaction": [ "Step 1: 2-(Propylamino)propiophenone is reacted with deuterated reagents to obtain 2-(Propylamino)propiophenone-d7", "Step 2: 2-(Propylamino)propiophenone-d7 is then reacted with hydrochloric acid to obtain 2-(Propylamino)propiophenone-d7 Hydrochloride", "Step 3: The final product is purified and characterized using standard analytical techniques" ] } | |

CAS-Nummer |

1286167-06-3 |

Produktname |

2-(Propylamino)propiophenone-d7 Hydrochloride |

Molekularformel |

C12H18ClNO |

Molekulargewicht |

234.775 |

IUPAC-Name |

2-(1,1,2,2,3,3,3-heptadeuteriopropylamino)-1-phenylpropan-1-one;hydrochloride |

InChI |

InChI=1S/C12H17NO.ClH/c1-3-9-13-10(2)12(14)11-7-5-4-6-8-11;/h4-8,10,13H,3,9H2,1-2H3;1H/i1D3,3D2,9D2; |

InChI-Schlüssel |

CQUMWMSALZGNAF-DWPKPNNESA-N |

SMILES |

CCCNC(C)C(=O)C1=CC=CC=C1.Cl |

Synonyme |

1-Phenyl-2-(propylamino-d7)-1-propanone Hydrochloride; 2’-(Propioamino-d7)_x000B_propiophenone Hydrochloride; |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-[[4-(Chloromethyl)benzoyl]amino]-2-methylphenyl]-4-(3-pyridyl)-2-pyrimidineamine](/img/structure/B588368.png)

![2-[2,7-Dimethyl-3,6-bis(ethylamino)-9-cyano-9H-xanthene-9-yl]benzoic acid ethyl ester](/img/structure/B588373.png)